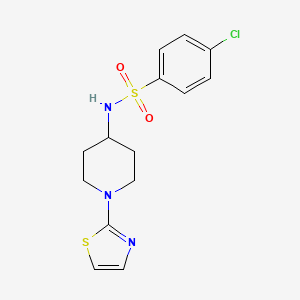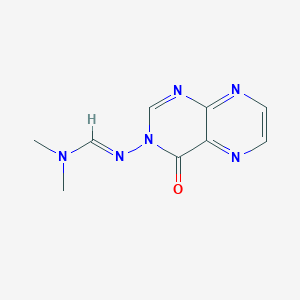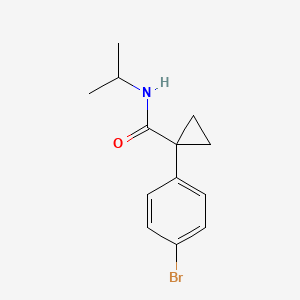
3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Cytotoxic Activity of Carboxamide Derivatives : A study by Deady et al. (2003) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activities against various cancer cell lines, indicating the potential of quinazoline derivatives in cancer research (Deady et al., 2003).
Electron-Transport Materials : Huang et al. (2006) synthesized dibenzothiophene/oxide and quinoxaline/pyrazine derivatives, which serve as effective electron-transport materials for organic light-emitting devices, demonstrating the versatility of quinazoline-related compounds in material science (Huang et al., 2006).
Antimicrobial Activity : Gupta et al. (2008) synthesized new quinazolinone derivatives showing antimicrobial activity, highlighting the potential of such compounds in developing new antibacterial and antifungal agents (Gupta et al., 2008).
Synthesis and Characterization
- Novel Bioactive Oxadiazole Derivatives : Maftei et al. (2013) explored the synthesis and characterization of novel 1,2,4-oxadiazole natural product analogs, indicating the interest in quinazoline and oxadiazole derivatives for their antitumor activity (Maftei et al., 2013).
Advanced Functional Materials
- Electron Mobilities for Organic Devices : The synthesis of 2,8-disubstituted dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives by Huang et al. (2006) revealed compounds with high electron mobilities, suitable as electron-transport materials in organic light-emitting devices (Huang et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 3-(3,5-dimethylphenyl)quinazolin-2,4(1H,3H)-dione to form the second intermediate. The final step involves the coupling of the second intermediate with 2-(bromomethyl)-1,3-oxathiolane to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "methylthiomagnesium bromide", "4-bromoaniline", "acetic anhydride", "sodium acetate", "3,5-dimethylaniline", "phosphorus oxychloride", "2-(bromomethyl)-1,3-oxathiolane" ], "Reaction": [ "3-nitrobenzaldehyde is reacted with methylthiomagnesium bromide to form 3-(methylthio)benzyl alcohol.", "3-(methylthio)benzyl alcohol is then oxidized with phosphorus oxychloride to form 3-(methylthio)benzaldehyde.", "3-(methylthio)benzaldehyde is then reacted with 4-bromoaniline in the presence of acetic anhydride and sodium acetate to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde.", "3-(3,5-dimethylphenyl)quinazolin-2,4(1H,3H)-dione is then reacted with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base to form the second intermediate.", "The second intermediate is then coupled with 2-(bromomethyl)-1,3-oxathiolane in the presence of a base to form the target compound." ] } | |
CAS番号 |
1359433-91-2 |
製品名 |
3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H22N4O3S |
分子量 |
470.55 |
IUPAC名 |
3-(3,5-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-16-12-17(2)14-19(13-16)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-33-23)18-8-10-20(34-3)11-9-18/h4-14H,15H2,1-3H3 |
InChIキー |
ZIVRLHGQEXGHHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)


![2-(2-Methoxyphenoxy)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2841050.png)

![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)

![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)
![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)
![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)
![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)
